2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid
Overview
Description
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid is a complex organic compound that features a brominated aromatic ring, an imidazolidinone moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid typically involves multiple steps:
Formation of the Imidazolidinone Moiety: This step involves the cyclization of a suitable precursor, such as a urea derivative, under acidic or basic conditions to form the imidazolidinone ring.
Coupling Reaction: The final step involves the coupling of the brominated aromatic ring with the imidazolidinone moiety and the methoxyphenoxy group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methoxyphenol: Similar structure but lacks the imidazolidinone moiety.
2-(2-bromo-4-methoxyphenoxy)acetic acid: Similar structure but lacks the imidazolidinone moiety.
4-(2-bromo-4-methoxyphenyl)-2,5-dioxoimidazolidine: Similar structure but lacks the acetic acid group.
Uniqueness
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid is unique due to the presence of all three functional groups: the brominated aromatic ring, the imidazolidinone moiety, and the methoxyphenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O6/c1-21-9-4-6(3-8-12(19)16-13(20)15-8)2-7(14)11(9)22-5-10(17)18/h2-4H,5H2,1H3,(H,17,18)(H2,15,16,19,20)/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEVVMKKIZTPCO-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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